molecular formula C15H16BrNO4 B12845496 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate

Cat. No.: B12845496
M. Wt: 354.20 g/mol
InChI Key: IGNOOYDYYHQTEW-UHFFFAOYSA-N
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Description

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to the indole core, along with two carboxylate groups.

Preparation Methods

The synthesis of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate typically involves multiple steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

    Protection: The intermediate is then converted to its N-Boc derivative.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol.

    Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride.

    Introduction of Formyl Group: A formyl group is introduced at the 4-position using n-butyllithium as a base and DMF as an electrophile.

    Key Step: The TBS-protected enyne side chain is introduced at the 4-position through Horner–Wadsworth–Emmons olefination.

Chemical Reactions Analysis

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate undergoes various chemical reactions:

Scientific Research Applications

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B.

    Biology: Indole derivatives, including this compound, are studied for their anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various disorders.

    Industry: It is used in the synthesis of other complex molecules and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate can be compared with other similar indole derivatives:

Properties

Molecular Formula

C15H16BrNO4

Molecular Weight

354.20 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 6-bromoindole-1,4-dicarboxylate

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3

InChI Key

IGNOOYDYYHQTEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC

Origin of Product

United States

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